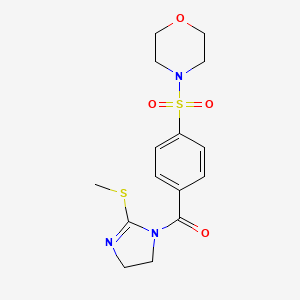
(2-Methylsulfanyl-4,5-dihydroimidazol-1-yl)-(4-morpholin-4-ylsulfonylphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that contains several functional groups. These include a 2-Methylsulfanyl-4,5-dihydroimidazol-1-yl group and a 4-morpholin-4-ylsulfonylphenyl group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of multiple functional groups. The 2-Methylsulfanyl-4,5-dihydroimidazol-1-yl group would likely contribute to the compound’s polarity, while the 4-morpholin-4-ylsulfonylphenyl group could potentially participate in various types of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the 2-Methylsulfanyl-4,5-dihydroimidazol-1-yl group could contribute to the compound’s polarity, while the 4-morpholin-4-ylsulfonylphenyl group could potentially participate in various types of chemical reactions .Applications De Recherche Scientifique
Synthesis and Imaging in Parkinson's Disease
Compounds with morpholino groups have been utilized in the synthesis of PET (Positron Emission Tomography) agents for imaging of LRRK2 enzyme in Parkinson's disease. For instance, a study by Wang et al. (2017) elaborates on the synthesis of a potential PET agent, indicating the importance of these compounds in neurological research and their potential in aiding the diagnosis and understanding of Parkinson's disease [Min Wang, Mingzhang Gao, Zhidong Xu, Q. Zheng, 2017].
Catalyst- and Solvent-Free Synthesis
In another study, Moreno-Fuquen et al. (2019) demonstrated a catalyst- and solvent-free synthesis approach for creating a regioselective compound through microwave-assisted Fries rearrangement. This technique points towards the environmental and methodological advancements in chemical synthesis, showcasing the broader utility of compounds with sulfanyl and morpholino groups in green chemistry [R. Moreno-Fuquen, Kevin Arango-Daraviña, Diana Becerra, Juan C Castillo, A. Kennedy, M. Macías, 2019].
Antitumor Activity
Compounds featuring morpholino groups have been synthesized and tested for their antitumor activities. A study by Zhi-hua Tang and W. Fu (2018) on 3-Amino-4-Morpholino-1H-Indazol-1-yl(3-fluorophenyl)methanone demonstrated distinct inhibition on the proliferation of various cancer cell lines, highlighting the therapeutic research applications of such compounds [Zhi-hua Tang, W. Fu, 2018].
Functionalized Cyclopentenediones Synthesis
Egorov et al. (2019) explored the synthesis of differently functionalized cyclopentenediones, presenting another avenue where morpholine and related functionalities are employed in creating compounds with potential applications in various fields, including pharmaceuticals and material science [V. Egorov, L. Khasanova, Fanuza A. Gimalova, Mansur S. Miftakhov, 2019].
Propriétés
IUPAC Name |
(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)-(4-morpholin-4-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S2/c1-23-15-16-6-7-18(15)14(19)12-2-4-13(5-3-12)24(20,21)17-8-10-22-11-9-17/h2-5H,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDYTGAQKLNHAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NCCN1C(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylsulfanyl-4,5-dihydroimidazol-1-yl)-(4-morpholin-4-ylsulfonylphenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

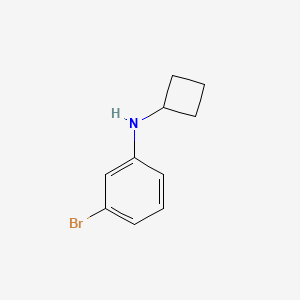
![(Z)-ethyl 2-(4,6-difluoro-2-((4-methyl-1,2,3-thiadiazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2650190.png)
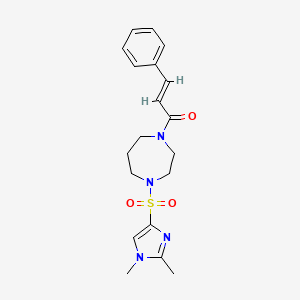
![ethyl 3-(1-methyl-2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/no-structure.png)
![6-(Chloromethyl)benzo[d]oxazole](/img/structure/B2650194.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2650196.png)
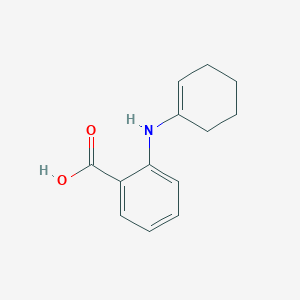
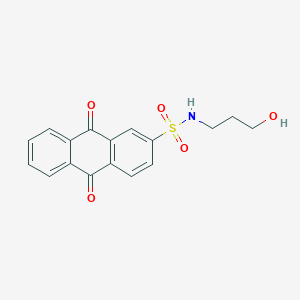
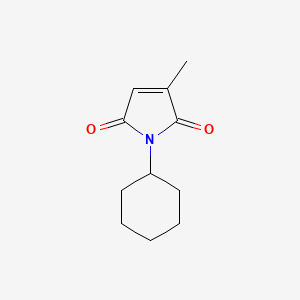
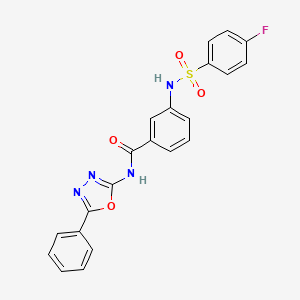
![2-[2-(2,2-Dimethylthiomorpholin-4-yl)ethyl]cyclopentan-1-one](/img/structure/B2650204.png)
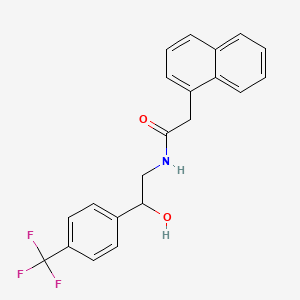
![N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}-2,3-dihydro-1,4-benzodioxin-6-amine hydrochloride](/img/structure/B2650210.png)
![2-[(4-nitrophenyl)(1H-pyrrol-2-yl)methyl]-1H-pyrrole](/img/structure/B2650212.png)